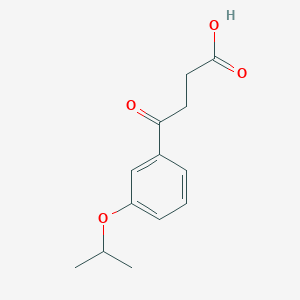

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

Description

The exact mass of the compound 4-oxo-4-(3-propan-2-yloxyphenyl)butanoic Acid is 236.10485899 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQQFJKVUMGWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257873 | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-42-3 | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethoxy)-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid: A Technical Guide

Executive Summary & Strategic Analysis

The synthesis of 4-(3-isopropoxyphenyl)-4-oxobutyric acid presents a specific regiochemical challenge often overlooked in standard keto-acid protocols. Unlike its para-substituted counterparts (common in fibrate drug synthesis), the meta-isomer cannot be synthesized via direct Friedel-Crafts acylation of isopropoxybenzene. The alkoxy group is a strong ortho/para director, meaning direct acylation would yield >95% of the unwanted para-isomer.

To ensure structural integrity and high purity, this guide details a Grignard-mediated "Inverse Addition" pathway . This approach utilizes 3-bromophenol as the regiochemical anchor, ensuring the isopropoxy and succinyl groups remain in the meta relationship.

Core Retrosynthetic Logic

-

Target: 4-(3-isopropoxyphenyl)-4-oxobutyric acid.

-

Disconnection: Aryl-Ketone bond.

-

Primary Error Mode: Direct Friedel-Crafts acylation of isopropyl phenyl ether (Yields para).

-

Correct Strategy: Nucleophilic attack of 3-isopropoxyphenylmagnesium bromide on succinic anhydride.

Synthesis Pathway Visualization

The following flow diagram illustrates the critical decision points and the specific "Inverse Addition" technique required to prevent over-alkylation (formation of the tertiary alcohol).

Figure 1: Strategic pathway highlighting the Grignard route to preserve meta-regiochemistry.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (1-Bromo-3-isopropoxybenzene)

Objective: Install the isopropoxy tail while preserving the halogen handle for Grignard formation.

-

Reagents: 3-Bromophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Anhydrous).

-

Mechanism: SN2 Nucleophilic Substitution.

Protocol:

-

Charge a 3-neck flask with 3-Bromophenol and anhydrous DMF (5 mL/g).

-

Add K2CO3 powder. Stir at room temperature for 30 minutes to form the phenoxide.

-

Add 2-Bromopropane dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until phenol is consumed.

-

Workup: Quench with water, extract with diethyl ether. Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Vacuum distillation or silica plug filtration.

Phase 2: Grignard Generation & Acylation

Objective: Form the carbon-carbon bond at the carbonyl center without over-addition.

Critical Mechanism: The "Inverse Addition" technique is vital here. Adding the Grignard reagent to a solution of excess succinic anhydride ensures the concentration of anhydride is always high relative to the nucleophile. This favors the opening of the anhydride ring to form the carboxylate salt (which is stable to further attack) rather than the ketone (which would react again to form a tertiary alcohol).

Reagents Table:

| Reagent | Equivalents | Role | Critical Parameter |

| 1-Bromo-3-isopropoxybenzene | 1.0 | Nucleophile | Dry thoroughly (<50 ppm H2O) |

| Magnesium Turnings | 1.1 | Radical Initiator | Mechanically activated |

| Succinic Anhydride | 1.2 - 1.5 | Electrophile | Excess required to prevent bis-addition |

| THF (Anhydrous) | Solvent | Medium | Stabilized, peroxide-free |

Step-by-Step Protocol:

-

Grignard Formation:

-

In a flame-dried flask under Argon, place Mg turnings and a crystal of Iodine.

-

Cover Mg with minimal THF. Add 5% of the bromide solution to initiate (color change from brown to clear indicates initiation).

-

Add the remaining bromide/THF solution dropwise to maintain a gentle reflux.

-

Reflux for 1 hour after addition to complete formation. Cool to Room Temperature (RT).

-

-

Acylation (The Inverse Addition):

-

In a separate vessel, dissolve Succinic Anhydride (1.5 eq) in THF. Cool to -40°C .

-

Transfer the Grignard solution via cannula slowly into the Succinic Anhydride solution over 45 minutes.

-

Note: The low temperature and inverse addition prevent the Grignard from attacking the formed ketone.

-

Allow the mixture to warm to 0°C over 2 hours.

-

-

Hydrolysis & Workup:

-

Quench carefully with 1M HCl (pH should be < 2 to protonate the carboxylate).

-

Extract with Ethyl Acetate (x3).

-

Purification: The crude product often contains unreacted succinic acid.

-

Wash 1: Water (removes bulk succinic acid).

-

Wash 2: Saturated NaHCO3 (Extracts the target keto-acid into the aqueous phase).

-

Separation: Discard the organic layer (contains non-acidic impurities).

-

Acidification: Acidify the aqueous bicarbonate layer with 6M HCl to precipitate the target acid.

-

Filtration: Collect the white solid precipitate. Recrystallize from Ethanol/Water if necessary.

-

-

Quality Control & Validation

To ensure the protocol yielded the correct isomer, the following analytical signatures must be verified.

1H NMR Diagnostics (DMSO-d6, 400 MHz)

-

Aromatic Region (7.0 - 7.5 ppm): Look for the specific meta-substitution pattern (singlet, doublet, triplet, doublet integration). A symmetric para-pattern (two doublets) indicates the wrong isomer or starting material contamination.

-

Isopropoxy Group: Septet at ~4.6 ppm (1H) and Doublet at ~1.3 ppm (6H).

-

Succinyl Chain: Two triplets at ~2.5 ppm and ~3.2 ppm (2H each).

Common Failure Modes

-

Impurity: Tertiary Alcohol. [1]

-

Cause: Grignard added too fast or temperature too high.

-

Detection: Disappearance of carbonyl peak in IR; complex aliphatic region in NMR.

-

-

Impurity: Para-Isomer.

-

Cause: Use of Friedel-Crafts route instead of Grignard.

-

Detection: NMR aromatic coupling constants (Para = ~8.8 Hz symmetric doublets).

-

References

-

BenchChem. Reaction of Grignard Reagents with Esters and Anhydrides: Protocols for Tertiary Alcohol and Keto-Acid Synthesis. BenchChem Application Notes.[1] Link

-

LibreTexts Chemistry. Friedel-Crafts Acylation: Regioselectivity and Limitations with Alkoxybenzenes. Chemistry LibreTexts, 2015.[2] Link

-

Organic Syntheses. Preparation of gamma-Keto Acids via Succinic Anhydride. Org.[3][4][5] Synth. Coll. Vol. 2, p. 81. Link

-

Master Organic Chemistry. Deactivating and Activating Groups in Electrophilic Aromatic Substitution.Link

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, spectral characteristics, and synthetic methodologies for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative analysis of structurally similar compounds to offer scientifically grounded insights. The core focus is to equip researchers and drug development professionals with the foundational knowledge necessary for the synthesis, characterization, and potential application of this compound as a versatile chemical intermediate. The synthesis is detailed through a robust, step-by-step protocol for a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.

Introduction and Rationale

4-Oxo-carboxylic acids are a pivotal class of bifunctional molecules that serve as valuable precursors in the synthesis of a wide array of carbocyclic and heterocyclic frameworks.[1] Their unique structure, featuring both a ketone and a carboxylic acid, allows for selective chemical transformations, making them highly sought-after building blocks in medicinal chemistry and materials science. The target of this guide, 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, incorporates a bulky isopropoxy group on the phenyl ring, which is anticipated to influence its solubility, reactivity, and potential biological interactions. The strategic placement of this substituent at the meta position offers a distinct electronic and steric profile compared to its ortho and para isomers.

Given the nascent stage of research into this particular compound, this guide will leverage data from well-characterized analogs to construct a predictive but scientifically rigorous profile. The primary analogs for this comparative analysis are 4-(3-methoxyphenyl)-4-oxobutanoic acid, which mirrors the meta-alkoxy substitution, and 3-benzoylpropionic acid, the parent scaffold.

Predicted Physicochemical and Spectral Properties

The chemical and physical properties of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid can be reliably estimated by examining its constituent parts and comparing them to known analogs.

Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and its key analogs.

| Property | 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (Predicted) | 4-(3-Methoxyphenyl)-4-oxobutanoic acid[2] | 3-Benzoylpropionic acid[3] |

| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | C₁₀H₁₀O₃ |

| Molecular Weight | 236.26 g/mol | 208.21 g/mol | 178.19 g/mol |

| Appearance | White to off-white crystalline solid | Not specified | White to off-white crystalline powder |

| Melting Point | 110-125 °C | Not specified | 108-110 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, acetone) | Not specified | Slightly soluble in water; soluble in organic solvents |

Rationale for Predictions: The molecular formula and weight are calculated from the chemical structure. The appearance and solubility are predicted based on the properties of similar aromatic carboxylic acids.[1][3] The melting point is estimated to be in a similar range to 3-benzoylpropionic acid, with the isopropoxy group potentially influencing crystal packing.

Predicted Spectral Data

Predictive analysis of the spectral data is crucial for the identification and characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid upon its synthesis.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic, aliphatic, and isopropoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Carboxylic acid (-COOH) |

| 7.5-7.8 | Multiplet | 3H | Aromatic protons |

| ~7.2 | Multiplet | 1H | Aromatic proton |

| 4.6-4.8 | Septet | 1H | Isopropoxy methine (-OCH(CH₃)₂) |

| ~3.2 | Triplet | 2H | Methylene adjacent to ketone (-COCH₂-) |

| ~2.7 | Triplet | 2H | Methylene adjacent to carboxylic acid (-CH₂COOH) |

| ~1.3 | Doublet | 6H | Isopropoxy methyl (-OCH(CH₃)₂) |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone carbonyl (C=O) |

| ~175 | Carboxylic acid carbonyl (C=O) |

| ~158 | Aromatic carbon attached to isopropoxy group |

| 115-135 | Aromatic carbons |

| ~70 | Isopropoxy methine (-OCH(CH₃)₂) |

| ~35 | Methylene adjacent to ketone (-COCH₂-) |

| ~30 | Methylene adjacent to carboxylic acid (-CH₂COOH) |

| ~22 | Isopropoxy methyl (-OCH(CH₃)₂) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (aromatic ketone) |

| 1100-1300 | C-O stretch (ether) |

Synthesis of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid

The most direct and established method for the synthesis of this class of compounds is the Friedel-Crafts acylation of an appropriate aromatic ether with succinic anhydride.[4]

Reaction Scheme

Caption: Friedel-Crafts Acylation for the Synthesis of the Target Compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Isopropoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 equivalents) and nitrobenzene.

-

Addition of Reactants: Cool the flask in an ice-salt bath. A solution of 3-isopropoxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in nitrobenzene is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution to extract the acidic product. The bicarbonate layer is then acidified with 5% HCl to precipitate the crude product.

-

Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a calcium chloride guard tube is critical as aluminum chloride reacts violently with water, which would deactivate the catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the succinic anhydride, making it a more potent electrophile for the aromatic ring to attack.[5]

-

Solvent: Nitrobenzene is a common solvent for Friedel-Crafts reactions as it is relatively inert and can dissolve the reactants and the aluminum chloride complex. Its deactivating nature also helps to prevent polysubstitution.

-

Temperature Control: The initial cooling is necessary to control the exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.

Reactivity and Potential Applications in Drug Development

The bifunctional nature of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Reactivity

The two primary reactive sites are the carboxylic acid and the ketone.

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are fundamental in modifying the pharmacokinetic properties of a drug candidate.[6]

-

Ketone: The ketone can be reduced to a secondary alcohol, which can introduce a new chiral center. It can also be a site for nucleophilic addition reactions, allowing for the extension of the carbon skeleton. The Clemmensen or Wolff-Kishner reductions can be employed to reduce the ketone to a methylene group, providing access to 4-(3-isopropoxyphenyl)butyric acid.

Caption: Key Reaction Pathways for the Target Compound.

Applications in Drug Discovery

Derivatives of 4-oxo-carboxylic acids are present in a variety of biologically active compounds.

-

Heterocycle Synthesis: These compounds are excellent precursors for the synthesis of nitrogen-containing heterocycles like pyridazinones and pyrrolidones, which are common scaffolds in medicinal chemistry.[7]

-

Scaffold for Bioisosteres: The carboxylic acid group can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to improve the pharmacokinetic profile of a potential drug molecule.[8]

-

Anticancer and Antimicrobial Agents: The incorporation of 4-hydroxyphenyl moieties into amino acid derivatives has shown promise in the development of anticancer and antimicrobial candidates.[9] The isopropoxy group in the target compound could be a starting point for similar derivatizations.

Safety and Handling

While specific toxicity data for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is not available, based on its analog 4-(3-methoxyphenyl)-4-oxobutanoic acid, it should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid represents a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. This technical guide has provided a predictive yet scientifically grounded framework for its chemical and physical properties, spectral characteristics, and a detailed protocol for its synthesis via Friedel-Crafts acylation. By leveraging the known chemistry of its structural analogs, researchers are better equipped to synthesize, characterize, and utilize this versatile compound in their research endeavors. The dual functionality of this molecule opens up a multitude of possibilities for the creation of novel and complex chemical structures with potential biological activity.

References

-

MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

-

PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Industrial Chemicals. 3-Benzoyl Propionic Acid. Retrieved from [Link]

-

Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubMed. (2009, February 19). Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Retrieved from [Link]

-

Chegg.com. (2023, November 30). Solved This is IR Sepctrum for | Chegg.com. Retrieved from [Link]

-

ResearchGate. (2021, July). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

-

Ogarev-online. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Retrieved from [Link]

-

Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]

-

ACS Publications. 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives | Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Assay Development for 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid (IPP-OBA)

Executive Summary & Chemical Context[1][2][3]

This Application Note details the assay development pipeline for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (herein referred to as IPP-OBA ). Structurally analogous to fenbufen and other aryl-oxo-butyric acid non-steroidal anti-inflammatory drugs (NSAIDs), IPP-OBA functions as a prodrug scaffold often metabolized to an active acetic acid derivative or acting directly as a PPAR agonist.

The following protocols address the critical challenges associated with this chemotype:

-

Solubility Limits: The lipophilic isopropoxy group and aromatic ring reduce aqueous solubility, requiring specific organic modifiers.

-

Ionization State: The terminal carboxylic acid (pKa ≈ 4.5) necessitates pH control to prevent peak tailing during chromatography.

-

Metabolic Susceptibility: The benzylic ketone is prone to reduction, requiring specific stability indicating assays.

Chemical Profile[1][3][4]

-

IUPAC Name: 4-(3-propan-2-yloxyphenyl)-4-oxobutanoic acid

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol

-

LogP (Predicted): 2.8 – 3.2

-

pKa: ~4.5 (Carboxylic Acid)

Workflow Visualization

The following diagram outlines the logical flow of assay development, from initial solubility screening to biological validation.

Figure 1: Strategic workflow for IPP-OBA assay development, ensuring analytical methods are stability-indicating before biological testing.

Protocol 1: Analytical Method Development (HPLC-DAD)

Rationale

IPP-OBA contains a chromophore (phenyl ring conjugated with a ketone) allowing for UV detection. However, the carboxylic acid moiety causes peak tailing on C18 columns if the mobile phase pH is near the pKa. We utilize an acidic mobile phase to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for sharp peak shape and consistent retention.

Instrumentation & Conditions

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Detector: Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

-

Wavelength: 254 nm (primary), 280 nm (secondary).

Reagents

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Method

-

Stock Preparation: Weigh 10 mg of IPP-OBA into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile to create a 1 mg/mL Master Stock.

-

Working Standard: Dilute Master Stock to 50 µg/mL using the Diluent . Note: Do not use 100% water as diluent; the compound may precipitate.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 90 | 10 | 1.0 |

| 8.00 | 10 | 90 | 1.0 |

| 10.00 | 10 | 90 | 1.0 |

| 10.10 | 90 | 10 | 1.0 |

| 13.00 | 90 | 10 | 1.0 |

-

Injection: 10 µL.

-

System Suitability Criteria:

-

Tailing Factor (T): < 1.5

-

Theoretical Plates (N): > 5000

-

%RSD (n=6 injections): < 2.0%

-

Troubleshooting (Self-Validating Logic)

-

Problem: Split peaks.

-

Cause: Solvent mismatch. The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).

-

Fix: Match the diluent to the starting gradient conditions or reduce injection volume to 5 µL.

-

-

Problem: Drifting retention time.

-

Cause: Inadequate equilibration of the column after the gradient.

-

Fix: Extend the post-run re-equilibration time (10.10 to 13.00 min step).

-

Protocol 2: Forced Degradation (Stability Profiling)

To prove the HPLC method is "stability-indicating" (capable of distinguishing the drug from its breakdown products), we subject IPP-OBA to stress.

Stress Conditions

| Stress Type | Condition | Expected Degradation Pathway |

| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | Ether cleavage (loss of isopropoxy group). |

| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | Decarboxylation (rare) or ring opening. |

| Oxidation | 3% H₂O₂, RT, 4 hours | Oxidation of alkyl chain/phenyl ring. |

| Photostability | UV Light (1.2 million lux-hours) | Ketone photoreduction/Norrish reactions. |

Procedure

-

Prepare 1 mg/mL samples in the respective stress media.

-

Incubate for the specified time.

-

Neutralize: Acid/Base samples must be neutralized (pH 7) before injection to protect the HPLC column.

-

Analyze using the method defined in Section 3.

-

Pass Criteria: Mass balance > 90% (Sum of parent + degradants). Resolution (Rs) between parent and nearest degradant > 1.5.

Protocol 3: Biological Assay (COX-2 Inhibition Screen)

Given the structural similarity to NSAIDs, the primary biological characterization focuses on Cyclooxygenase-2 (COX-2) inhibition.

Mechanism

IPP-OBA is hypothesized to compete with arachidonic acid for the COX-2 active site. This assay measures the production of Prostaglandin H2 (PGH2) via a colorimetric peroxidase step.

Reagents & Kit

-

Purified Ovine COX-2 enzyme.

-

Heme cofactor.

-

Arachidonic Acid (Substrate).

-

Colorimetric Substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow Diagram (Mechanism of Action)

Figure 2: Biological pathway illustrating the competitive inhibition point of IPP-OBA against Arachidonic Acid.

Step-by-Step Protocol

-

Enzyme Prep: Reconstitute COX-2 enzyme in Tris-HCl buffer (pH 8.0).

-

Inhibitor Incubation: Add 10 µL of IPP-OBA (varying concentrations: 0.1 µM to 100 µM) to 150 µL of enzyme solution.

-

Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

Reaction Start: Add 10 µL of Arachidonic Acid/TMPD mixture.

-

Measurement: Monitor absorbance at 590 nm immediately. The rate of color change is proportional to COX-2 activity.

-

Calculation:

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Data Reporting & Acceptance Criteria

For this assay development to be considered "Validated" for research use, the following data package must be generated:

| Parameter | Acceptance Criteria | Rationale |

| Linearity (HPLC) | R² > 0.999 | Ensures accurate quantification across dose ranges. |

| Precision (HPLC) | RSD < 2.0% | Ensures method reproducibility. |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Defines sensitivity limits for pharmacokinetic studies. |

| Z-Factor (Bioassay) | > 0.5 | Indicates a robust biological assay suitable for screening. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

-

Burnett, B. P., et al. (2007). 5-Lipoxygenase Inhibition as a Mechanism for the Anti-Inflammatory Activity of Flavocoxid. Journal of Medicinal Food. (Context for dual pathway inhibition assays). Link

-

Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. American Journal of Medicine. (Standard protocols for COX inhibition). Link

Disclaimer: This protocol is designed for research and development purposes. IPP-OBA is a chemical intermediate/research compound. All safety protocols regarding the handling of organic acids and biological agents must be observed.

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid cell-based assay methods

Application Note: Cell-Based Characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid

Executive Summary

Compound: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

Chemical Class:

This Application Note outlines a robust cell-based screening workflow for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid . Structurally homologous to established non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and metabolic modulators, this compound requires a biphasic screening approach. The protocols below detail the evaluation of its anti-inflammatory efficacy via the COX-2/PGE2 pathway and its potential metabolic modulation via PPAR

Biological Rationale & Mechanism of Action

The structural scaffold of 4-aryl-4-oxobutyric acids is historically significant in medicinal chemistry. The "3-iso-propoxyphenyl" moiety suggests high lipophilicity, potentially enhancing membrane permeability and interaction with nuclear receptors or membrane-bound enzymes.

Hypothesized Targets:

-

Cyclooxygenase (COX) Inhibition: Similar to Fenbufen, the compound may act as a prodrug or direct inhibitor of COX enzymes, reducing Prostaglandin E2 (PGE2) synthesis.

-

PPAR

Agonism: The lipophilic tail and acidic headgroup mimic the pharmacophore of PPAR agonists (e.g., fibrates), suggesting potential utility in metabolic syndrome research.

Pathway Visualization (Arachidonic Acid Cascade)

Figure 1: Putative mechanism of action within the inflammatory cascade. The compound is evaluated for its ability to intercept the conversion of Arachidonic Acid to Prostaglandins.

Experimental Protocols

Protocol A: Anti-Inflammatory Efficacy (Macrophage Model)

Objective: Quantify the inhibition of LPS-induced PGE2 production. Cell Model: RAW 264.7 (Murine Macrophage-like cells). Rationale: RAW 264.7 cells robustly express COX-2 and iNOS upon stimulation with Lipopolysaccharide (LPS), making them the industry standard for NSAID screening [1].

Materials:

-

Cell Line: RAW 264.7 (ATCC® TIB-71™).

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Readout: PGE2 ELISA Kit (competitive enzyme immunoassay).

-

Viability Control: CCK-8 or Resazurin reagent.

Step-by-Step Methodology:

-

Seeding:

-

Harvest RAW 264.7 cells (passage < 15) and resuspend in fresh media.

-

Seed at density

cells/well in 96-well flat-bottom plates. -

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

-

-

Compound Pre-treatment:

-

Dissolve 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in DMSO (Stock: 100 mM).

-

Prepare serial dilutions in serum-free DMEM (Range: 0.1

M to 100 -

Aspirate old media and add 100

L of compound-containing media. -

Incubate for 1 hour (Pre-incubation is critical to allow cellular uptake before inflammatory insult).

-

-

LPS Stimulation:

-

Add LPS (Final concentration: 1

g/mL) to all wells except the "Vehicle Control" (Negative Control). -

Include "Positive Control" wells (LPS + Vehicle) and "Reference Drug" wells (e.g., Indomethacin 10

M). -

Incubate for 18-24 hours .

-

-

Supernatant Collection:

-

Centrifuge plate at 1000 rpm for 5 mins to settle debris.

-

Collect 150

L of supernatant for PGE2 ELISA analysis. Store at -80°C if not measuring immediately.

-

-

Viability Normalization (Crucial Step):

-

To the remaining cells, add 10

L CCK-8 reagent. -

Incubate for 2 hours and read Absorbance at 450 nm.

-

Note: Any reduction in PGE2 must be normalized to cell viability to rule out false positives caused by cytotoxicity.

-

Protocol B: PPAR Nuclear Receptor Activation (Reporter Assay)

Objective: Assess if the compound acts as a metabolic ligand (agonist) for PPAR

Materials:

-

Plasmids: Gal4-PPAR

-LBD (Ligand Binding Domain) expression vector; UAS-Luciferase reporter vector. -

Transfection Reagent: Lipofectamine 3000 or PEI.

-

Detection: Dual-Luciferase® Reporter Assay System.

Workflow:

-

Transfection (Day 0):

-

Seed HEK293T cells in white-walled 96-well plates (

cells/well). -

Co-transfect with Gal4-PPAR

plasmid, UAS-Luciferase plasmid, and Renilla luciferase (internal control).

-

-

Treatment (Day 1):

-

Replace media with compound-containing media (1

M - 50 -

Positive Control: Rosiglitazone (1

M). -

Incubate for 24 hours.

-

-

Luminescence Detection (Day 2):

-

Lyse cells using Passive Lysis Buffer.

-

Measure Firefly Luciferase (Target signal).

-

Measure Renilla Luciferase (Normalization signal).

-

Calculate Relative Light Units (RLU) = Firefly / Renilla.

-

Data Analysis & Presentation

Table 1: Expected Data Structure for RAW 264.7 Assay

| Treatment Group | Conc. ( | Absorbance (450nm) [Viability] | Viability (%) | PGE2 (pg/mL) | PGE2 Inhibition (%) |

| Vehicle (No LPS) | 0 | 1.20 | 100% | < 50 | N/A |

| LPS Control | 0 | 1.18 | 98% | 2500 | 0% |

| Test Compound | 10 | 1.15 | 96% | 1200 | 52% |

| Test Compound | 50 | 1.10 | 92% | 400 | 84% |

| Indomethacin | 10 | 1.12 | 93% | 200 | 92% |

Calculations:

-

Viability (%):

-

Inhibition (%):

-

IC

Determination: Plot log(concentration) vs. % Inhibition using a non-linear regression (4-parameter logistic fit).

Troubleshooting & Optimization

-

Issue: High Cytotoxicity.

-

Cause: The "3-iso-propoxyphenyl" group increases lipophilicity, potentially causing membrane disruption at high concentrations.

-

Solution: Do not exceed 50

M. If viability drops below 80%, the anti-inflammatory data is invalid.

-

-

Issue: Low Signal Window in ELISA.

-

Cause: Insufficient LPS stimulation or degraded LPS.

-

Solution: Titrate LPS (0.1 - 10

g/mL) to ensure a >10-fold increase in PGE2 over baseline.

-

-

Issue: Precipitation.

-

Cause: 4-aryl-4-oxobutyric acids can be poorly soluble in aqueous media.

-

Solution: Ensure DMSO stock is fully dissolved. Sonicate if necessary. Keep final DMSO < 0.1%.

-

References

-

Validation of RAW 264.

- Title: "RAW 264.

- Source:Journal of Pharmacological and Toxicological Methods.

- Context: Defines the parameters for LPS stimulation and PGE2 quantific

-

PPAR Assay Methodology

- Title: "Cell-based reporter assays for the identific

- Source:Methods in Molecular Biology.

- Context: Describes the Gal4-UAS system used in Protocol B.

-

Chemical Class Reference (Fenbufen)

- Title: "Pharmacology of fenbufen: a new non-steroidal anti-inflamm

- Source:Arzneimittelforschung.

- Context: Provides the historical baseline for testing 4-aryl-4-oxobutyric acid deriv

Application Notes and Protocols for the Investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric Acid in Metabolic Disease Research

Introduction: Unveiling the Therapeutic Potential of a Novel Aryloxyalkanoic Acid Derivative

Metabolic diseases, including type 2 diabetes mellitus (T2DM) and dyslipidemia, represent a growing global health crisis. A key molecular target in the development of therapeutics for these conditions is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid homeostasis, and adipogenesis.[1][2] Agonists of PPARγ, such as the thiazolidinedione class of drugs, have been successful in improving insulin sensitivity, yet their use can be associated with adverse side effects.[3] This has spurred the search for novel PPARγ modulators with improved therapeutic profiles.

This document provides a comprehensive guide for the investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid , a novel aryloxyalkanoic acid derivative, as a potential therapeutic agent for metabolic diseases. While this specific compound is not extensively characterized in publicly available literature, its structural features suggest a potential interaction with the PPARγ ligand-binding domain. These application notes will, therefore, outline a strategic and scientifically rigorous approach to elucidate its mechanism of action and therapeutic potential, with a primary focus on its hypothesized role as a PPARγ agonist.

The protocols detailed herein are designed for researchers and scientists in academic and industrial drug discovery settings. They provide a stepwise framework for the in vitro characterization of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, from initial cytotoxicity assessment to functional assays that probe its activity as a PPARγ modulator.

The Scientific Rationale: Targeting the PPARγ Signaling Pathway

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1][2] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is predominantly expressed in adipose tissue, where it is a master regulator of adipocyte differentiation.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[2][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2][5]

The activation of PPARγ initiates a cascade of events that collectively improve metabolic health. These include:

-

Enhanced Insulin Sensitivity: PPARγ activation promotes the uptake and utilization of glucose in peripheral tissues, thereby lowering blood glucose levels.

-

Adipocyte Differentiation: It drives the differentiation of preadipocytes into mature adipocytes, which are specialized in storing fatty acids, thus reducing circulating lipid levels.[1]

-

Regulation of Lipid Metabolism: PPARγ influences the expression of genes involved in lipid uptake, transport, and storage.[6]

The following diagram illustrates the canonical PPARγ signaling pathway:

A Phased Approach to In Vitro Evaluation: Experimental Workflow

A systematic and tiered approach is recommended to efficiently evaluate the biological activity of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. The following workflow outlines the key stages of in vitro characterization:

Detailed Experimental Protocols

Part 1: Foundational Assays - Determining Cytotoxicity

Before assessing the specific biological activity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent functional assays are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8][9][10]

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7][9]

Materials:

-

3T3-L1 preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the concentration range that does not exhibit significant cytotoxicity.

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100% |

| 1 | 1.23 | 98.4% |

| 10 | 1.20 | 96.0% |

| 50 | 1.15 | 92.0% |

| 100 | 0.60 | 48.0% |

| 200 | 0.25 | 20.0% |

Part 2: Functional Characterization - Assessing PPARγ Agonism

Once the non-toxic concentration range of the compound is established, the next step is to determine if it can activate the PPARγ receptor. A common and effective method for this is the PPARγ transactivation assay, often employing a luciferase reporter gene.[11][12]

Protocol 2: PPARγ Transactivation Assay

Principle: This cell-based assay utilizes a reporter system where the expression of a reporter gene, such as firefly luciferase, is under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARγ and the PPRE-luciferase reporter plasmid. If the test compound is a PPARγ agonist, it will bind to and activate PPARγ, leading to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T or a similar easily transfectable cell line

-

Expression plasmid for human PPARγ

-

Reporter plasmid containing a PPRE-driven firefly luciferase gene

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Rosiglitazone (a known PPARγ agonist, as a positive control)

-

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid or rosiglitazone. Include a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

| Compound | Concentration (µM) | Fold Induction |

| Vehicle | 0 | 1.0 |

| Rosiglitazone | 1 | 15.2 |

| Test Compound | 1 | 2.5 |

| Test Compound | 10 | 8.9 |

| Test Compound | 50 | 12.1 |

Part 3: Phenotypic Confirmation - Evaluating Adipogenic Activity

A key physiological function of PPARγ activation is the promotion of adipogenesis.[1] Therefore, a functional assay to assess the ability of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid to induce the differentiation of preadipocytes into mature adipocytes provides strong evidence of its PPARγ-mediated activity. The accumulation of lipid droplets in differentiated adipocytes can be visualized and quantified using Oil Red O staining.[13][14]

Protocol 3: Adipocyte Differentiation Assay

Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature adipocytes in the presence of an adipogenic cocktail, which typically includes insulin, dexamethasone, and IBMX.[15] PPARγ agonists can enhance this process. Mature adipocytes accumulate intracellular lipid droplets, which can be stained with the lipophilic dye Oil Red O.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin

-

Adipocyte Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

-

Rosiglitazone (positive control)

-

10% formalin in PBS

-

Oil Red O staining solution

-

60% isopropanol

-

Microscope

Procedure:

-

Cell Culture and Induction of Differentiation: Culture 3T3-L1 preadipocytes in a 24-well plate until they reach confluence. Two days post-confluence (Day 0), replace the growth medium with Adipocyte Differentiation Medium containing different concentrations of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, rosiglitazone, or vehicle.

-

Maintenance of Differentiation: On Day 2, replace the differentiation medium with Adipocyte Maintenance Medium containing the respective compounds.

-

Feeding: Replace the maintenance medium every two days.

-

Oil Red O Staining: After 8-10 days of differentiation, when lipid droplets are clearly visible, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 20-30 minutes at room temperature.

-

Wash the cells with water to remove excess stain.

-

Visualization and Quantification: Visualize the stained lipid droplets under a microscope and capture images. For quantification, the stain can be eluted with isopropanol and the absorbance measured at approximately 510 nm.

Data Analysis: Compare the extent of Oil Red O staining in cells treated with 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid to that of the vehicle control and the positive control (rosiglitazone). An increase in lipid accumulation indicates a pro-adipogenic effect.

Prospective In Vivo Studies

Should the in vitro data from the preceding protocols demonstrate that 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a potent and non-toxic PPARγ agonist, the next logical step would be to evaluate its efficacy in animal models of metabolic disease. Several well-established rodent models are available for this purpose, including:

-

db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human T2DM.[16]

-

ob/ob mice: These mice are deficient in leptin and also develop obesity and diabetes.[17]

-

Zucker diabetic fatty (ZDF) rats: These rats also have a leptin receptor mutation and are a widely used model for T2DM research.[16]

-

Diet-induced obesity (DIO) models: Feeding rodents a high-fat diet can induce obesity and insulin resistance, providing a more translationally relevant model.[3]

In these models, the efficacy of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid could be assessed by monitoring key metabolic parameters such as blood glucose levels, insulin sensitivity (via glucose and insulin tolerance tests), plasma lipid profiles, and body weight.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid as a potential therapeutic agent for metabolic diseases. By systematically evaluating its cytotoxicity, its ability to activate the PPARγ signaling pathway, and its functional effects on adipogenesis, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive outcomes from these in vitro studies would provide a strong rationale for advancing this promising compound into preclinical in vivo models of metabolic disease.

References

-

Animal models for type 1 and type 2 diabetes: advantages and limitations. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. (2007). ILAR Journal, 48(3), 197-208. Retrieved February 15, 2026, from [Link]

-

Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. (2021). International Journal of Molecular Sciences, 22(15), 8239. Retrieved February 15, 2026, from [Link]

-

PPAR signaling pathway. (n.d.). Cusabio. Retrieved February 15, 2026, from [Link]

-

Animal Models in Diabetic Research—History, Presence, and Future Perspectives. (2022). International Journal of Molecular Sciences, 23(19), 11674. Retrieved February 15, 2026, from [Link]

-

Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. (2021). Journal of Advanced Veterinary and Animal Research, 8(3), 359-369. Retrieved February 15, 2026, from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved February 15, 2026, from [Link]

-

Cell based in vitro and ex vivo models in metabolic disease drug discovery: nice to have or critical path? (2009). Expert Opinion on Drug Discovery, 4(4), 417-428. Retrieved February 15, 2026, from [Link]

-

Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.). Retrieved February 15, 2026, from [Link]

-

The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (2012). Indian Journal of Pharmacology, 44(5), 564-568. Retrieved February 15, 2026, from [Link]

-

Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. (2014). Methods in Molecular Biology, 1147, 23-37. Retrieved February 15, 2026, from [Link]

-

In-Vitro Adipocytes Differentiation. (2007, August 28). Protocol Online. Retrieved February 15, 2026, from [Link]

-

Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. (2021). International Journal of Molecular Sciences, 22(11), 5945. Retrieved February 15, 2026, from [Link]

-

Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system. (2016). World Journal of Cardiology, 8(11), 652-661. Retrieved February 15, 2026, from [Link]

-

Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences. Retrieved February 15, 2026, from [Link]

-

Cell based in vitro and ex vivo models in metabolic disease drug discovery: nice to have or critical path? (2009). Expert Opinion on Drug Discovery, 4(4), 417-428. Retrieved February 15, 2026, from [Link]

-

Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. (2018). Molecules, 23(11), 2947. Retrieved February 15, 2026, from [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved February 15, 2026, from [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2512-2525. Retrieved February 15, 2026, from [Link]

Sources

- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. coriell.org [coriell.org]

- 14. ixcellsbiotech.com [ixcellsbiotech.com]

- 15. Protocol Online: In-Vitro Adipocytes Differentiation [protocol-online.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening for Novel Modulators of G-Protein Coupled Receptors Using 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize novel modulators of G-protein coupled receptors (GPCRs), using the small molecule 4-(3-iso-propoxyphenyl)-4-oxobutyric acid as a representative test compound. We present a detailed workflow, from primary screening to hit confirmation and validation, employing robust and industry-standard cell-based assays. The protocols are designed to be adaptable for various GPCR targets and include in-depth explanations of the underlying scientific principles to ensure experimental success and data integrity.

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually all physiological processes. Their involvement in a wide array of diseases has made them one of the most successful classes of drug targets.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[2][3][4][5]

This guide details a strategic HTS campaign designed to screen for modulators of a target GPCR. While the specific biological activity of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid is not extensively documented in publicly available literature, its structural features are characteristic of small molecules that could interact with GPCRs. The protocols provided herein are therefore presented as a robust framework for assessing the activity of this, and other novel compounds, against a GPCR of interest.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process designed to identify and validate true "hits" while minimizing false positives and negatives.[2][6] The workflow described here follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Primary High-Throughput Screening - cAMP Assay

Principle:

Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit its activity, resulting in decreased cAMP levels.[7][8] This assay quantifies changes in intracellular cAMP as a direct measure of GPCR activation or inhibition.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is designed for a 384-well plate format, a common standard in HTS.[9]

Materials:

-

HEK293 cells stably expressing the target GPCR

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

-

cAMP standard

-

HTRF cAMP detection reagents (anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore)

-

4-(3-iso-propoxyphenyl)-4-oxobutyric acid and other library compounds dissolved in DMSO

-

Positive control (known agonist or antagonist for the target GPCR)

-

Negative control (DMSO vehicle)

-

384-well white, low-volume assay plates

-

Automated liquid handling systems

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture the GPCR-expressing HEK293 cells to ~80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,500 cells/5 µL).

-

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 50 nL of each library compound (including 4-(3-iso-propoxyphenyl)-4-oxobutyric acid), positive control, and negative control into the appropriate wells of the 384-well plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

-

-

Cell Dispensing:

-

Dispense 5 µL of the cell suspension into each well of the compound-containing plate.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow for compound-receptor interaction and subsequent modulation of cAMP levels.

-

-

Lysis and Detection:

-

Add 5 µL of the HTRF cAMP detection reagents (pre-mixed according to the manufacturer's instructions) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis and Hit Identification:

The primary data is analyzed to determine the percent activation or inhibition for each compound relative to the controls. The robustness of the assay is assessed by calculating the Z'-factor.[9][10]

-

Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[9]

-

Percent Inhibition/Activation: % Activity = [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100

-

Hit Criteria: A common threshold for hit identification is a percent activity greater than three standard deviations from the mean of the negative controls.

Hypothetical Primary Screening Data:

| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit? |

| 4-(3-iso-propoxyphenyl)-4-oxobutyric acid | 10 | 65.2 | 0.78 | Yes |

| Compound B | 10 | 5.1 | 0.78 | No |

| Compound C | 10 | 72.8 | 0.78 | Yes |

| Positive Control | 10 | 98.5 | 0.78 | N/A |

| Negative Control | N/A | 0.2 | 0.78 | N/A |

Part 2: Hit Confirmation and Secondary Orthogonal Assay

Rationale:

Initial hits from the primary screen must be confirmed to eliminate false positives that may arise from compound interference with the assay technology rather than true biological activity.[6] An orthogonal assay, which measures a different biological endpoint of the same pathway, is then used to further validate the hits.[2]

Protocol 1: Hit Confirmation

-

Re-test the initial "hits" from the primary screen using the same assay protocol.

-

Obtain fresh, powdered samples of the hit compounds to rule out degradation or contamination of the original library sample.

-

Perform a dose-response analysis to determine the potency (EC50 or IC50) of the confirmed hits.

Protocol 2: β-Arrestin Recruitment Assay

Principle:

Upon activation, many GPCRs recruit β-arrestin proteins, which is a key step in receptor desensitization and an independent signaling pathway.[11] This assay provides a distinct readout of GPCR activation and is an excellent orthogonal method to confirm hits from a cAMP screen.

Figure 2: Simplified GPCR signaling pathways illustrating cAMP modulation and β-arrestin recruitment.

Procedure (Tango™ GPCR Assay Technology):

-

Cell Line: Utilize a cell line engineered with the Tango™ system, where the target GPCR is fused to a transcription factor, and β-arrestin is fused to a protease.[11]

-

Assay Principle: Ligand binding to the GPCR induces the recruitment of the β-arrestin-protease fusion protein, which then cleaves the transcription factor from the GPCR. The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[11]

-

Protocol:

-

Plate the Tango™ cells in a 384-well plate.

-

Add the confirmed hit compounds at various concentrations.

-

Incubate for 16-24 hours to allow for reporter gene expression.

-

Add the luciferase substrate and measure the luminescent signal.

-

Data Interpretation:

A confirmed hit should demonstrate a dose-dependent response in both the cAMP and β-arrestin assays. Discrepancies between the two assays may indicate biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.

Hypothetical Dose-Response Data:

| Compound ID | cAMP IC50 (µM) | β-Arrestin EC50 (µM) |

| 4-(3-iso-propoxyphenyl)-4-oxobutyric acid | 2.5 | 5.1 |

| Compound C | 0.8 | 1.2 |

Part 3: Data Triaging and Preliminary Structure-Activity Relationship (SAR)

Data Triaging:

The final set of validated hits should be triaged to prioritize the most promising candidates for further development. This involves:

-

Removing Frequent Hitters: Cross-referencing hits with historical screening data to identify and remove promiscuous compounds that are active in multiple assays.[6]

-

Assessing Chemical Tractability: Evaluating the chemical structure of the hits for their suitability for medicinal chemistry optimization.

-

Preliminary SAR: Grouping hits with similar chemical scaffolds to identify initial structure-activity relationships.[9]

Figure 3: Data analysis and hit triaging pipeline for an HTS campaign.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Z'-factor (<0.5) | High variability in controls, low signal-to-background ratio. | Optimize cell density, reagent concentrations, and incubation times. Ensure consistent liquid handling. |

| High percentage of false positives | Compound autofluorescence, non-specific interactions. | Implement a counter-screen to identify interfering compounds. Use an orthogonal assay. |

| Inconsistent results upon hit re-testing | Compound degradation, weighing or dilution errors. | Use a fresh, solid sample of the compound and verify its purity and identity. |

Conclusion

This application note provides a robust and detailed framework for conducting a high-throughput screening campaign to identify novel modulators of GPCRs, using 4-(3-iso-propoxyphenyl)-4-oxobutyric acid as an illustrative example. By following the outlined protocols for primary screening, hit confirmation, and orthogonal validation, researchers can confidently identify and prioritize promising lead compounds for further drug development. The principles and methodologies described herein are broadly applicable and can be adapted to a wide range of biological targets and compound libraries.

References

-

Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]

-

El-Dahshan, A., & El-Khamisy, S. F. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1774-1783. Retrieved from [Link]

-

eENZYME LLC. Live Cell-Based GPCR & PDE HTS Assays. Retrieved from [Link]

-

Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Molecular and Cellular Endocrinology, 459, 12-24. Retrieved from [Link]

-

Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Agilent Technologies, Inc. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

-

Selvita. High-Throughput Screening (HTS). Retrieved from [Link]

-

Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

-

Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

-

Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

-

Cui, J., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 9(7), 777-797. Retrieved from [Link]

-

LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

-

Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from [Link]

-

Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 3. selvita.com [selvita.com]

- 4. pharmtech.com [pharmtech.com]

- 5. labkey.com [labkey.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. mdpi.com [mdpi.com]

- 11. Tango GPCR Assay System | Thermo Fisher Scientific - HK [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

Welcome to the dedicated technical support guide for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered when working with this γ-keto acid. Here, we move beyond simple protocols to explain the underlying chemistry of potential artifacts, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.

Compound Overview & Key Structural Considerations

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid is a bifunctional molecule featuring a carboxylic acid and a ketone, linked by an aliphatic chain. The aromatic ring is substituted with an isopropyl ether group. This combination of functionalities presents unique experimental considerations:

-

Acidity: The carboxylic acid group (pKa typically ~4-5) dictates its solubility and chromatographic behavior. It can act as a hydrogen bond donor and acceptor.

-

Ketone Reactivity: The ketone is susceptible to nucleophilic attack and can participate in keto-enol tautomerism, which may lead to analytical artifacts.

-

Ether Linkage: The isopropyl ether is generally stable but should be considered when choosing harsh reaction conditions.

-

Aromatic Ring: The benzene ring is the primary chromophore for UV-Vis detection in analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: For long-term stability, store 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. In solution, stability is solvent and pH-dependent. For biological assays, prepare fresh solutions or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for solubilizing the compound? A: The compound is soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. It has limited solubility in water, but solubility can be increased by preparing a basic salt solution (e.g., by adding sodium bicarbonate or sodium hydroxide to a pH > 7) to deprotonate the carboxylic acid. Always dissolve samples for analysis in the mobile phase whenever possible to prevent peak distortion.

Q3: Is this compound prone to degradation? A: Under standard laboratory conditions, the compound is relatively stable. However, as a keto-acid, it can be susceptible to oxidative cleavage under harsh oxidizing conditions. The ether linkage is robust under most conditions but can be cleaved by strong acids like HBr or BBr₃. For experimental purposes, it is considered stable.

Troubleshooting Guide: Synthesis & Purification

The most common synthesis route for this class of compounds is the Friedel-Crafts acylation of an appropriate aromatic ether with succinic anhydride.[1][2] Artifacts often arise from this process.

Q4: My reaction yielded multiple isomers. How can I confirm the correct product and purify it? A: Friedel-Crafts acylation on a meta-substituted ring like 3-isopropoxybenzene can lead to substitution at the ortho and para positions relative to the activating isopropoxy group, in addition to the desired product.

-

Cause: The isopropoxy group is an ortho-, para-director. While the meta position of the desired product is less common, steric hindrance and reaction conditions can influence the product ratio.

-

Troubleshooting & Validation:

-

NMR Spectroscopy: Use 2D-NMR techniques (COSY, HMBC, NOESY) to unequivocally determine the substitution pattern on the aromatic ring. The proton coupling patterns will be distinct for each isomer.

-

Purification: Flash column chromatography on silica gel is the most effective method for separating these isomers. A gradient elution system (e.g., hexanes:ethyl acetate with 1% acetic acid) is recommended. The acetic acid helps to reduce peak tailing of the carboxylic acid on the silica.

-